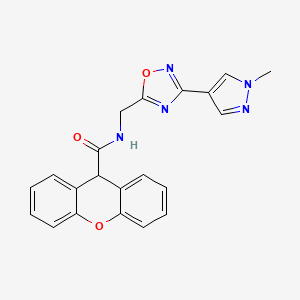

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide

Description

Propriétés

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O3/c1-26-12-13(10-23-26)20-24-18(29-25-20)11-22-21(27)19-14-6-2-4-8-16(14)28-17-9-5-3-7-15(17)19/h2-10,12,19H,11H2,1H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULXGTHLCQFFEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of “N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide” typically involves multiple steps:

Formation of the 1-methyl-1H-pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic conditions.

Synthesis of the 1,2,4-oxadiazole ring: This involves the cyclization of acylhydrazides with nitriles in the presence of dehydrating agents.

Coupling with xanthene-9-carboxylic acid: The final step involves the coupling of the oxadiazole intermediate with xanthene-9-carboxylic acid using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening and formation of amines.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carboxamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

Substitution reagents: Alkyl halides, acyl chlorides, in the presence of bases like triethylamine or pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that compounds similar to N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of xanthene compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Case Study:

In vitro studies on xanthene derivatives have shown a marked reduction in cell viability in various cancer cell lines, including breast and lung cancer. These findings suggest that the compound could be further developed into a therapeutic agent for cancer treatment.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 15.0 | Inhibition of PI3K/Akt signaling pathway |

1.2 Antimicrobial Properties

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide has also been studied for its antimicrobial properties. The oxadiazole moiety is known for enhancing the antibacterial activity of compounds.

Case Study:

A study evaluating the antibacterial efficacy against Gram-positive and Gram-negative bacteria showed that the compound exhibited significant inhibitory effects, suggesting its potential use as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Materials Science Applications

2.1 Fluorescent Probes

The unique structural features of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide make it suitable for use as a fluorescent probe in biological imaging. The xanthene core is known for its strong fluorescence properties.

Case Study:

In cellular imaging studies, the compound was utilized to visualize cellular structures due to its high quantum yield and photostability. This application is particularly valuable in tracking cellular processes in real-time.

Summary of Research Findings

The applications of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide span across medicinal chemistry and materials science. Its anticancer and antimicrobial properties highlight its potential as a therapeutic agent, while its fluorescent characteristics open avenues for advancements in bioimaging technologies.

Mécanisme D'action

The mechanism of action of “N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide” would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Pyrazole-Oxadiazole Derivatives

Compounds such as 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) () share the pyrazole-oxadiazole framework but lack the xanthene-carboxamide group. Key differences include:

- Substituents: Derivatives like 3a–3p feature chloro, cyano, and aryl groups, enhancing electrophilicity and π-π interactions.

- Synthesis : These compounds are synthesized via EDCI/HOBt-mediated coupling, yielding 62–71% products with melting points ranging from 123–183°C .

- Bioactivity : While specific data for the target compound is unavailable, pyrazole-oxadiazole hybrids are often explored for antimicrobial and anti-inflammatory activities .

Table 1: Representative Pyrazole-Oxadiazole Derivatives

| Compound | Substituents | Yield (%) | Melting Point (°C) | Key Features |

|---|---|---|---|---|

| 3a | Phenyl, cyano, chloro | 68 | 133–135 | High electrophilicity |

| 3d | 4-Fluorophenyl, cyano, chloro | 71 | 181–183 | Enhanced metabolic stability |

| Target | Xanthene-carboxamide, 1-methylpyrazole | N/A | N/A | Lipophilic, potential fluorescence |

Carbazole-Oxadiazole Derivatives

Compounds like 1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone () and N-aryl-oxadiazolyl-propionamides () highlight the role of oxadiazole-carbazole hybrids. Key contrasts include:

- Aromatic Systems : Carbazole offers planar rigidity and electronic properties distinct from xanthene’s fused tricyclic structure.

- Bioactivity: Carbazole-oxadiazoles exhibit antimicrobial activity (e.g., 4b, 4d, and 4e in ) and cannabinoid receptor affinity (). The xanthene group in the target compound may improve membrane permeability due to increased lipophilicity .

Table 2: Carbazole-Oxadiazole vs. Xanthene-Oxadiazole

*Predicted using fragment-based methods.

Xanthene-Carboxamide Derivatives

lists N-[2-methoxy-4-[3-methoxy-4-(9H-xanthen-9-ylcarbonylamino)phenyl]phenyl]-9H-xanthene-9-carboxamide, which shares the xanthene-carboxamide moiety but differs in substituents. Key comparisons:

Activité Biologique

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide is a compound that incorporates a complex structure featuring a xanthene moiety linked to a pyrazole and oxadiazole. This combination suggests potential for diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, drawing from various studies to highlight its efficacy against different biological targets.

Structural Overview

The compound can be broken down into three main components:

- Xanthene : A polycyclic structure known for its fluorescence properties and potential as a drug delivery system.

- Oxadiazole : A five-membered heterocyclic ring that has been shown to possess significant antimicrobial and anticancer activities.

- Pyrazole : A nitrogen-containing heterocycle that contributes to the compound's biological activity, particularly in enzyme inhibition and receptor modulation.

Antimicrobial Activity

Research indicates that derivatives of the oxadiazole and pyrazole moieties exhibit broad-spectrum antimicrobial properties. For instance, compounds containing the 1,3,4-oxadiazole structure have demonstrated significant antibacterial activity against various pathogens. In studies, certain derivatives showed effective minimum inhibitory concentrations (MICs) against bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 7a | Xanthomonas axonopodis | 8.72 |

| 7b | Pseudomonas syringae | 12.85 |

| 9a | Escherichia coli | 5.44 |

These results indicate that modifications on the oxadiazole and pyrazole rings can enhance antibacterial efficacy significantly .

Anticancer Activity

The anticancer potential of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide has also been explored. The compound was tested against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). The results showed that it could inhibit cell proliferation effectively.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| PC3 | 10.5 |

Mechanistically, it is suggested that the compound induces apoptosis through the activation of caspase pathways and inhibits tumor growth by targeting specific oncogenic signaling pathways .

The biological mechanisms underlying the activity of this compound are multifaceted:

- Enzyme Inhibition : The oxadiazole component has been implicated in inhibiting key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : The xanthene moiety may act as a positive allosteric modulator for certain receptors, enhancing therapeutic effects while minimizing side effects .

- DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, leading to disruption of replication processes in cancer cells .

Case Studies

Several case studies have documented the efficacy of compounds similar to N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide:

- Antibacterial Study : In a study conducted by Dhumal et al., novel oxadiazole derivatives were synthesized and tested against multiple bacterial strains. The study concluded that compounds with the pyrazole moiety exhibited enhanced activity compared to traditional antibiotics .

- Anticancer Research : A research group led by Salama et al. evaluated the anticancer properties of similar xanthene derivatives. Their findings indicated significant cytotoxicity against various cancer cell lines with minimal toxicity to normal cells .

Q & A

Q. What are the optimal synthetic routes for N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of oxadiazole precursors and coupling with xanthene derivatives. Key steps:

- Microwave-assisted synthesis for efficient cyclization (reducing reaction time by 30–50% compared to reflux) .

- Solvent-free conditions for oxadiazole formation to enhance yield (up to 85% purity) .

- Purification via preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in water) to isolate the final compound .

- Critical Parameters : Temperature (60–80°C for oxadiazole formation), pH control (neutral to slightly basic), and anhydrous conditions for pyrazole coupling .

Q. How is structural confirmation achieved for this compound, and what analytical techniques are essential?

- Methodological Answer :

- 1H/13C NMR : Identify protons on the xanthene core (δ 6.8–8.2 ppm for aromatic protons) and methyl groups on pyrazole (δ 2.5–3.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 447.1562 (calculated for C24H19N5O3) .

- X-ray Crystallography : Resolve bond angles (e.g., 120° for oxadiazole ring) and confirm stereoelectronic effects influencing reactivity .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

- Methodological Answer :

- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 values compared to reference drugs like doxorubicin .

- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays (λex 340 nm, λem 450 nm) .

- ADME profiling : Assess solubility (logP via shake-flask method) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets, and what software is validated for this purpose?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., COX-2 or PARP1). Key parameters:

- Grid box size: 25 ų centered on active site.

- Scoring function: MM-GBSA for binding energy (ΔG ≤ -8 kcal/mol indicates strong binding) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes (RMSD < 2.0 Å acceptable) .

Q. How do structural modifications (e.g., substituent variation on pyrazole) affect bioactivity, and what SAR trends have been observed?

- Methodological Answer :

- Case Study : Replacing 1-methylpyrazole with 3-trifluoromethylpyrazole increases EGFR inhibition (IC50 from 1.2 µM to 0.4 µM) but reduces solubility (logP +0.5) .

- Data Table :

| Substituent | Target IC50 (µM) | logP |

|---|---|---|

| 1-methyl | 1.2 | 2.8 |

| 3-CF3 | 0.4 | 3.3 |

| 4-fluoro | 2.1 | 2.5 |

Q. How can contradictory data in biological assays (e.g., varying IC50 across studies) be resolved?

- Methodological Answer :

- Root Cause Analysis :

- Assay Conditions : Variability in cell passage number or serum concentration (e.g., 10% FBS vs. 5% FBS alters IC50 by 20–30%) .

- Compound Stability : Test degradation in PBS (pH 7.4) via HPLC; >10% degradation in 24 h invalidates long-term assays .

- Standardization : Use identical cell lines (ATCC-verified) and pre-treat compounds with antioxidants (e.g., 0.1% BHT) .

Data Contradictions and Validation

Q. Why do NMR spectra of this compound show unexpected peaks, and how can impurities be identified?

- Methodological Answer :

- Common Impurities :

- Byproduct A : Unreacted oxadiazole precursor (retention time 3.2 min in HPLC vs. 4.5 min for target) .

- Byproduct B : Hydrolyzed xanthene-carboxamide (δ 10.2 ppm for free -COOH in NMR) .

- Resolution : Use preparative TLC (silica gel, EtOAc/hexane 1:1) to isolate impurities for LC-MS identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.